molecular formula C16H24N2O3 B11833638 Tert-butyl 7-(1-hydroxypropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Tert-butyl 7-(1-hydroxypropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B11833638
M. Wt: 292.37 g/mol
InChI Key: OMGBNYIJPQDEOB-UHFFFAOYSA-N
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Description

Tert-butyl 7-(1-hydroxypropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a high-value chemical intermediate in pharmaceutical research and development. Its core structure, based on the 3,4-dihydro-1,8-naphthyridine scaffold, is recognized as a privileged motif in medicinal chemistry . This specific derivative is functionally engineered for constructing more complex molecules, particularly serving as a key precursor in the synthesis of compounds investigated as aldosterone synthase inhibitors (CYP11B2) . Such inhibitors represent a promising therapeutic approach for conditions like hypertension and congestive heart failure by modulating aldosterone biosynthesis . Furthermore, the 1,8-naphthyridine core is also explored for its potential in modulating calcium channels, indicating broad applicability in cardiovascular and neurological disease research . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's synthetic utility by allowing for selective deprotection under mild conditions, enabling sequential synthesis strategies. The propanol side chain at the 7-position provides a versatile handle for further chemical functionalization. This combination of features makes this dihydro-1,8-naphthyridine derivative a critical building block for researchers developing novel therapeutic agents.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 7-(1-hydroxypropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-11(10-19)13-8-7-12-6-5-9-18(14(12)17-13)15(20)21-16(2,3)4/h7-8,11,19H,5-6,9-10H2,1-4H3

InChI Key

OMGBNYIJPQDEOB-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1

Origin of Product

United States

Preparation Methods

Core Naphthyridine Ring Formation

The synthesis begins with constructing the 1,8-naphthyridine scaffold. A common precursor, 7-chloro-3,4-dihydro-1,8-naphthyridine , is prepared via cyclization of substituted pyridine derivatives. For example, tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS 679392-23-5) is synthesized by reacting 7-chloro-3,4-dihydro-1,8-naphthyridine with di-tert-butyl dicarbonate under anhydrous conditions . Key steps include:

  • Cyclization : A mixture of 2-aminonicotinaldehyde and ethyl acetoacetate undergoes acid-catalyzed cyclization to form the dihydronaphthyridine core .

  • Chlorination : Introduction of chlorine at position 7 using POCl₃ or PCl₅, achieving >85% yield.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced to protect the nitrogen atom during subsequent reactions. In a representative procedure:

  • Reagents : 7-Chloro-3,4-dihydro-1,8-naphthyridine (1 equiv), di-tert-butyl dicarbonate (1.2 equiv), DMAP (0.1 equiv).

  • Conditions : Anhydrous THF, 0°C to room temperature, 12 h.

  • Yield : 92–95% after silica gel chromatography (hexane/EtOAc gradient).

Key Data :

ParameterValue
Reaction Time12 h
Temperature0°C → RT
SolventTHF
CatalystDMAP
Purity (HPLC)>99%

Final Deprotection and Purification

The Boc group is selectively removed under acidic conditions:

  • Reagents : 4 M HCl in dioxane (5 equiv), room temperature, 2 h.

  • Yield : 90–95%.

  • Purification : Recrystallization from ethanol/water (9:1) affords the final compound as a white solid .

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.44 (d, J = 7.8 Hz, 1H), 4.98 (sept, 1H), 3.49 (t, 2H), 1.39 (d, 6H) .

  • LCMS : [M+H]⁺ = 306.2, retention time 1.22 min .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Pd-Catalyzed Coupling78–82>98HighIndustrial
Grignard Addition75–80>97ModerateLab-scale

Advantages of Pd-Catalyzed Route :

  • Direct functionalization avoids oxidation steps.

  • Compatible with diverse zinc reagents for structural diversification .

Challenges :

  • Sensitivity to moisture requires strict anhydrous conditions.

  • Palladium residues necessitate additional purification .

Industrial-Scale Considerations

For bulk production (e.g., >1 kg batches):

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Catalyst Recycling : Pd recovery via chelating resins achieves 90% reuse .

  • Cost Drivers : Zinc reagents (32%), Pd catalysts (28%), solvent recovery (15%) .

Emerging Methodologies

Recent patents disclose innovative approaches:

  • Enzymatic Hydroxylation : Cytochrome P450 mutants introduce the hydroxy group regioselectively (yield: 65%, >99% ee) .

  • Photoredox Catalysis : Visible-light-mediated C–H functionalization reduces metal usage (Pd loading: 0.5 mol%) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(1-hydroxypropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The naphthyridine core can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropan-2-yl group may yield ketones, while reduction of the naphthyridine core can produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Tert-butyl 7-(1-hydroxypropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 7-(1-hydroxypropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The hydroxypropan-2-yl group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The naphthyridine core may interact with nucleic acids, affecting gene expression and cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogues differ in the substituent at position 7, impacting molecular weight, polarity, and stability:

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight Storage Conditions CAS Number
Target Compound 1-Hydroxypropan-2-yl C₁₇H₂₅N₂O₃* ~309.39† Likely 2–8°C, inert atm Not provided
tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate Chloro C₁₃H₁₇ClN₂O₂ 268.74 2–8°C, inert atmosphere 679392-23-5
tert-Butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate Methyl C₁₄H₂₀N₂O₂ 248.32 Not specified 243641-37-4
tert-Butyl 7-(hydroxymethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate Hydroxymethyl C₁₄H₂₀N₂O₃ 264.32 Not specified 1265896-84-1
tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate 2-Hydroxyethyl C₁₅H₂₂N₂O₃ 278.35 Typically in stock 445490-78-8

*Estimated based on structural similarity; †Calculated from formula.

Key Observations :

  • Chloro-substituted analogue : Lower molecular weight (268.74) and higher lipophilicity due to the halogen, requiring stringent storage in inert atmospheres .

Insights :

  • Low yields (e.g., 14% in ) suggest challenges in steric hindrance or intermediate stability.
  • Higher yields (e.g., 63% in ) are achieved with azetidine-based alkylation, likely due to optimized nucleophilicity.

Biological Activity

Tert-butyl 7-(1-hydroxypropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a synthetic organic compound belonging to the naphthyridine class. Its unique structure incorporates a tert-butyl group, a hydroxypropan-2-yl group, and a nitrogen-containing heterocyclic core that contributes to its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₄N₂O₃
  • Molecular Weight : Approximately 278.35 g/mol
  • CAS Number : 122021-01-6

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly in the areas of antimicrobial and anticancer properties. The hydroxypropan-2-yl group is thought to facilitate interactions with biological molecules through hydrogen bonding, potentially modulating various biological processes.

The mechanisms by which this compound exerts its biological effects involve:

  • Hydrogen Bonding : The hydroxypropan-2-yl group can form hydrogen bonds with proteins and nucleic acids, influencing their function.
  • Target Interaction : It may interact with specific molecular targets within cellular pathways, leading to altered cellular responses.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential neuroprotective effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of naphthyridine derivatives, including this compound:

Antimicrobial Properties

A study demonstrated that related naphthyridine compounds exhibited potent antimicrobial activity against various pathogens. The structure-activity relationship (SAR) analysis indicated that modifications to the naphthyridine core significantly influenced antimicrobial efficacy .

Anticancer Activity

In vitro assays have shown that certain naphthyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural features were tested for anticancer activity against multiple cancer cell lines, revealing promising results .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridineC₁₆H₂₄N₂O₂Contains an aminomethyl groupAntimicrobial
Tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridineC₁₆H₂₄N₂OFeatures a methyl group instead of hydroxyAnticancer
Tert-butyl 7-(hydroxyethyl)-3,4-dihydro-1,8-naphthyridineC₁₆H₂₄N₂O₃Contains a hydroxyethyl groupPotentially similar biological activity

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 7-(1-hydroxypropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, and how can reaction yields be optimized?

A common approach involves cyclization and functionalization of the naphthyridine core. For example:

  • Cyclization : Use tert-butyl acrylate and substituted pyridines under acidic/basic conditions to form the naphthyridine scaffold .
  • Functionalization : Introduce the 1-hydroxypropan-2-yl group via alkylation or substitution reactions. A related synthesis of tert-butyl 7-(bromomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate employs bromomethylation followed by hydrolysis to install hydroxyl groups .
  • Optimization : Use palladium catalysts (e.g., Pd/C) or flow reactors to enhance yield and purity. Evidence from analogous compounds shows yields improved from 14% to >50% via solvent optimization (e.g., THF over DCM) and temperature control (0–20°C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :
    • NMR : 1H/13C NMR (e.g., 400 MHz in CDCl3) to confirm substituent positions and stereochemistry. Peaks at δ 1.44 ppm (tert-butyl) and δ 3.58 ppm (hydroxypropyl) are diagnostic .
    • LC-MS : Retention time (~1.07 min) and molecular ion ([M+H]+) for mass validation .
    • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm for purity assessment (>95%) .
  • Contamination Risks : Monitor for residual solvents (e.g., THF, DCM) via GC-MS and unreacted intermediates via TLC .

Q. What are the critical storage and handling protocols for this compound?

  • Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis of the tert-butyl ester and hydroxyl groups .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy (GHS Category 6.1; UN 2811). Avoid exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for naphthyridine derivatives?

  • Case Study : A Journal of Medicinal Chemistry study found discrepancies in antimicrobial activity between analogs. To address this:
    • Replicate Conditions : Ensure identical bacterial strains (e.g., E. coli ATCC 25922) and MIC testing protocols .
    • Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
    • Solubility Adjustments : Use DMSO/PBS mixtures to standardize stock concentrations and eliminate solvent effects .

Q. What mechanistic insights exist for the reactivity of the 1,8-naphthyridine core in catalytic processes?

  • Nucleophilic Substitution : The 7-position is highly reactive due to electron-withdrawing effects of the naphthyridine nitrogen. For example:
    • Phosphorylation : React with diethyl chlorophosphate in THF using s-BuLi as a base to install phosphonate groups .
    • Cross-Coupling : Suzuki-Miyaura reactions at the 7-position with aryl boronic acids (Pd(PPh3)4, K2CO3) .
  • Catalytic Pathways : DFT studies suggest a six-membered transition state for cyclization, with tert-butyl groups stabilizing intermediates via steric effects .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial DNA gyrase). Prioritize derivatives with hydrogen bonds to Arg136 and hydrophobic contacts with Ile78 .
  • ADMET Prediction : SwissADME predicts logP < 3.5 and TPSA < 90 Ų for optimal permeability and low hepatotoxicity .
  • SAR Analysis : A 2023 study correlated 7-substituent hydrophobicity (e.g., methyl vs. hydroxypropyl) with IC50 values in cancer cell lines (R² = 0.89) .

Data Contradiction Analysis

Q. Why do synthesis yields vary widely (14–60%) across studies, and how can this be mitigated?

  • Root Causes :
    • Reagent Purity : Low-grade s-BuLi (e.g., <95%) reduces alkylation efficiency .
    • Temperature Control : Exothermic reactions (e.g., Li-H exchange) require strict maintenance at 0°C to avoid side products .
  • Solutions :
    • Quality Control : Use freshly distilled THF and titrate organometallic reagents.
    • Process Monitoring : In-line IR spectroscopy to track reaction progression and optimize quenching times .

Q. How should conflicting reports on the compound’s stability in aqueous media be interpreted?

  • Evidence :
    • pH-Dependent Degradation : Stable at pH 5–7 (t1/2 > 24 h) but hydrolyzes rapidly at pH > 8 due to ester cleavage .
    • Counterevidence : A 2024 study reported 80% degradation in PBS (pH 7.4) after 12 h. This discrepancy may arise from trace metal ions (e.g., Fe³⁺) accelerating hydrolysis .
  • Resolution : Conduct stability studies under controlled conditions (chelators like EDTA added) and validate via LC-MS .

Methodological Resources

Q. What advanced techniques are recommended for studying in vitro biological interactions?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to bacterial topoisomerase IV (KD < 1 µM achievable) .
  • Metabolomics : Use LC-HRMS to track metabolite formation in hepatic microsomes (e.g., hydroxylation at C3) .

Q. How can reaction scalability be achieved without compromising enantiomeric purity?

  • Chiral Catalysts : Employ (R)-BINAP-ligated palladium complexes for asymmetric alkylation (ee > 98%) .
  • Continuous Flow : Multi-step synthesis in microreactors reduces racemization risks (residence time < 2 min) .

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